molecular formula C16H19ClN2OS B2478961 N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide CAS No. 865545-56-8

N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide

Cat. No.: B2478961
CAS No.: 865545-56-8
M. Wt: 322.85
InChI Key: TVASHAANGCUVCP-FBMGVBCBSA-N
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Description

N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide features a benzothiazole core structure, recognized in medicinal chemistry as a privileged scaffold with diverse pharmacological potential . The benzothiazole nucleus is a fused heterocyclic system consisting of a benzene ring fused with the 4,5-position of a thiazole ring, creating a planar structure where the nine atoms of the bicycle and attached substituents are coplanar . This specific compound incorporates a 4-chloro-3-ethyl substitution pattern on the benzothiazole ring and an (E)-configured cyclohexanecarboxamide group at the 2-position, making it a structurally interesting analog for investigative programs. Benzothiazole derivatives have demonstrated a wide spectrum of significant biological activities in research settings, including potent antimicrobial effects against gram-negative and gram-positive bacteria such as E. coli and Pseudomonas aeruginosa , as well as antifungal activity against Candida albicans . Furthermore, the 2-aryl/heteroaryl-substituted benzothiazole structural motif has received considerable attention in oncology research, with certain analogs exhibiting promising antitumor properties and others being explored as radioactive amyloid imaging agents for neurological studies . The incorporation of the chloro and ethyl substituents in this compound is designed to modulate electronic properties and lipophilicity, which can influence its interaction with biological targets and overall pharmacokinetic profile. This compound is intended for research applications exclusively, including but not limited to use as a standard in analytical method development, a building block in medicinal chemistry programs for structure-activity relationship (SAR) studies, and a candidate for in vitro biological screening against various disease models. Researchers will find this chemically refined benzothiazole derivative particularly valuable for probing new therapeutic avenues and investigating the mechanisms of action associated with this versatile heterocyclic system.

Properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS/c1-2-19-14-12(17)9-6-10-13(14)21-16(19)18-15(20)11-7-4-3-5-8-11/h6,9-11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVASHAANGCUVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-ethylbenzothiazole with cyclohexanecarboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared to three structurally related molecules (Table 1):

Table 1: Structural Comparison

Compound Name Key Substituents Molecular Weight Functional Groups
N-[(2E)-4-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide Cl, ethyl, cyclohexanecarboxamide Not provided Benzothiazolylidene, carboxamide
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Methoxy, methyl, sulfonamide 334.40 Benzothiazolylidene, sulfonamide
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Chlorophenyl, dimethylamino, thiazol-2-amine Not provided Thiazol-2-amine, benzylidene
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide Dichlorophenol, methylcyclohexanecarboxamide Not provided Cyclohexanecarboxamide, phenolic –OH

Key Observations:

  • Electronic Properties: The dimethylamino group in acts as an electron donor, contrasting with the electron-withdrawing chloro substituent in the target compound, which may alter binding interactions in biological targets.
Crystallographic and Hydrogen Bonding Patterns

Table 2: Crystallographic Data

Compound Space Group Hydrogen Bonding Motifs π-Interactions (Å)
Sulfonamide analog P21/c N–H···N, C–H···O (R₂²(8) pattern) π-π stacking: 3.954 (Cg2–Cg1)
Target Compound (Inferred) Likely P21/c Potential N–H···O (carboxamide) and C–H···Cl Similar π-π or C–H···π
  • The sulfonamide analog stabilizes its crystal lattice via N–H···N and C–H···O interactions, while π-π stacking (3.954 Å) between benzothiazole and benzene rings enhances packing.
  • The target compound’s cyclohexanecarboxamide may form N–H···O hydrogen bonds, and the chloro group could participate in C–H···Cl interactions, though steric hindrance from the ethyl group might reduce packing efficiency.
Physicochemical Properties
  • Lipophilicity : Target compound > Sulfonamide analog (due to chloro-ethyl vs. polar sulfonamide).
  • Solubility : Sulfonamide analog > Target compound (polar sulfonamide improves aqueous solubility).

Biological Activity

N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a synthetic compound with a complex chemical structure that suggests potential pharmacological applications. This article reviews its biological activity, drawing from various research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3O3S2C_{19}H_{20}ClN_{3}O_{3}S_{2}, with a molecular weight of approximately 438.0 g/mol. The structure includes a benzothiazole moiety, which is often associated with diverse biological activities, including antimicrobial and anti-inflammatory properties.

PropertyValue
Molecular FormulaC19H20ClN3O3S2
Molecular Weight438.0 g/mol
PurityTypically 95%

Antimicrobial Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.

Case Study: Antibacterial Efficacy

A study conducted by Santos et al. (2008) examined the antibacterial activity of benzothiazole derivatives and found significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a correlation between the structural features of the compounds and their antimicrobial efficacy.

Anti-inflammatory Properties

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Research Findings

In vitro studies have demonstrated that certain benzothiazole compounds inhibit the production of nitric oxide in macrophages, which is a key mediator in inflammatory responses. This suggests that this compound may also exhibit similar anti-inflammatory effects.

Other Biological Activities

Preliminary studies suggest potential activities such as:

  • Anticancer : Some benzothiazole derivatives have shown cytotoxic effects against cancer cell lines.
  • Antimalarial : Similar compounds have exhibited activity against Plasmodium species.

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